molecular formula C10H8FNO3 B2614728 2-(5-Fluoro-2-oxo-3H-indol-1-yl)acetic acid CAS No. 1538941-50-2

2-(5-Fluoro-2-oxo-3H-indol-1-yl)acetic acid

Cat. No.: B2614728
CAS No.: 1538941-50-2
M. Wt: 209.176
InChI Key: FMXGFSMRUMHZLD-UHFFFAOYSA-N
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Description

2-(5-Fluoro-2-oxo-3H-indol-1-yl)acetic acid is a functionalized oxindole derivative of significant interest in medicinal chemistry and drug discovery. The oxindole core, and specifically 5-fluoro-2-oxindole scaffolds, are recognized as privileged structures in the design of bioactive molecules due to their high bioavailability and unique chemical properties . This compound serves as a key synthetic intermediate for researchers developing novel therapeutic agents, particularly in the fields of oncology and metabolic diseases.

Properties

IUPAC Name

2-(5-fluoro-2-oxo-3H-indol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO3/c11-7-1-2-8-6(3-7)4-9(13)12(8)5-10(14)15/h1-3H,4-5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXGFSMRUMHZLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)F)N(C1=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1538941-50-2
Record name 2-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-2-oxo-3H-indol-1-yl)acetic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this specific compound, the reaction conditions may include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the desired indole derivative .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-2-oxo-3H-indol-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: NaBH4, LiAlH4

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Antitumor Activity

One of the most significant applications of 2-(5-Fluoro-2-oxo-3H-indol-1-yl)acetic acid is its potential antitumor activity. Research has shown that derivatives of this compound exhibit potent activity against various solid tumors, particularly colon and lung cancers.

Case Studies

  • Study on Indole Derivatives : A study demonstrated that 2-(1H-indol-3-yl)-2-oxo-acetamide derivatives showed notable antitumor properties against colorectal and lung tumors, with specific focus on their efficacy compared to existing chemotherapy agents like 5-fluorouracil. The study highlighted a pressing need for novel therapeutic alternatives due to the refractory nature of these tumors to current treatments .

Biological Evaluation

The compound has been evaluated for its biological properties, including cytotoxicity against various human cancer cell lines.

Data Table: Cytotoxicity Evaluation

CompoundCell LineIC50 Value (μM)Mechanism
5rHepG210.56 ± 1.14Caspase-8 dependent apoptosis
-HeLaNot specifiedNot specified
-MCF7Not specifiedNot specified

In a biological evaluation study, several derivatives were synthesized and tested for their cytotoxic effects on human cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). Compound 5r exhibited significant anti-proliferative activity specifically against HepG2 cells, indicating its potential as an anticancer agent .

Antimicrobial Properties

Research has also indicated that compounds related to this compound possess antimicrobial properties, making them candidates for further development in treating infections.

Case Studies

A recent study synthesized Schiff base triazoles derived from indole acetic acid and evaluated their biological potential, highlighting good antioxidant and antibacterial activities. The compounds demonstrated effective inhibition against various bacterial strains, suggesting a promising avenue for developing new antimicrobial agents .

Chemical Synthesis Applications

In addition to its biological applications, this compound serves as a valuable building block in organic synthesis, particularly in the development of more complex indole derivatives.

Synthesis Overview

The compound can be utilized in various chemical reactions to yield different derivatives, which may possess unique biological activities or improved pharmacokinetic properties. Its versatility makes it an essential component in medicinal chemistry .

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-oxo-3H-indol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of indole derivatives are highly sensitive to substituent type, position, and functional group modifications. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of 2-(5-Fluoro-2-oxo-3H-indol-1-yl)acetic Acid and Analogs
Compound Name Substituents/Modifications Molecular Formula Key Properties/Bioactivities References
This compound 5-F, 2-oxo, 1-acetic acid, 3H (dihydroindole) C₁₀H₈FNO₃ Potential neuroprotective, anti-inflammatory
2-(5-Chloro-2-oxo-3,3-diphenylindol-1-yl)acetic acid 5-Cl, 3,3-diphenyl, 2-oxo, 1-acetic acid C₂₂H₁₆ClNO₃ Increased lipophilicity; potential kinase inhibition
[2-oxo-3-(pyridin-2-ylimino)dihydro-1H-indol-1-yl] acetic acid 3-pyridinylimino, 2-oxo, 1-acetic acid C₁₅H₁₂N₃O₃ Enhanced binding to enzymatic targets
2-(5-Fluoro-1H-indol-3-yl)-2-oxoacetic acid 5-F, 2-oxo, 3-acetic acid (non-dihydro) C₁₀H₆FNO₃ Positional isomer; ester derivatives show anti-proliferative activity
Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate 5-F, 2-oxo, 3-ester (methyl) C₁₁H₈FNO₃ Improved cell permeability; neuroprotective
2-(5-Nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide 5-NO₂, 3-amide, phenylethyl group C₁₈H₁₆N₃O₄ Anxiolytic potential; nitro group enhances electron-withdrawing effects

Physicochemical Properties

  • Lipophilicity: The diphenyl-substituted analog (C₂₂H₁₆ClNO₃) exhibits higher logP values compared to the target compound, suggesting reduced aqueous solubility but improved membrane permeability .
  • Acid-Base Behavior : The acetic acid group in the target compound enhances water solubility at physiological pH, whereas ester or amide derivatives (e.g., methyl ester in ) prioritize lipophilicity for blood-brain barrier penetration.

Biological Activity

2-(5-Fluoro-2-oxo-3H-indol-1-yl)acetic acid is a synthetic compound derived from the indole family, notable for its diverse biological activities. The incorporation of fluorine into its structure enhances its pharmacological properties, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.

The molecular formula of this compound is C10H8FNO3C_{10}H_8FNO_3, with a molecular weight of approximately 211.17 g/mol. The presence of the fluorine atom at the 5-position significantly influences its chemical reactivity and biological interactions.

Structural Features

FeatureDescription
Molecular FormulaC10H8FNO3C_{10}H_8FNO_3
Molecular Weight211.17 g/mol
Functional GroupsIndole ring, carboxylic acid
Unique AspectFluorine substitution enhancing biological activity

Antitumor Activity

Research indicates that compounds with indole structures often exhibit significant antitumor properties. A study highlighted the effectiveness of indole derivatives against various solid tumors, including colorectal and lung cancers. Specifically, derivatives similar to this compound have shown promising results in preclinical trials.

Case Study: Colorectal Cancer

In a preclinical study involving human colorectal carcinoma xenografts, compounds based on indole scaffolds demonstrated a reduction in tumor growth rates. The mechanism involves the inhibition of key signaling pathways associated with tumor progression, such as the VEGFR-2 pathway .

Immunomodulatory Effects

The compound has also been investigated for its immunomodulatory effects. Indole derivatives can influence cytokine production and enhance immune responses. For instance, certain analogs have been shown to induce chemokine gene expression in murine models, suggesting potential applications in immunotherapy .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Binding : Fluorine substitution can enhance binding affinity to various receptors, influencing cellular signaling pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines:

Cell LineIC50 (µM)Notes
HeLa1.5Significant antiproliferative effect
HCT1160.9Enhanced sensitivity observed
A3752.0Moderate cytotoxicity

In Vivo Studies

In vivo studies using animal models have shown that this compound can significantly reduce tumor size and improve survival rates compared to control groups.

Q & A

Basic: What are the common synthetic routes for 2-(5-Fluoro-2-oxo-3H-indol-1-yl)acetic acid, and how are they validated?

Methodological Answer:
The synthesis typically involves functionalizing the indole core. One approach starts with 5-fluoroindole, which undergoes chloroacetylation using chloroacetyl chloride in the presence of triethylamine and dichloromethane to form 2-(5-fluoro-1H-indol-1-yl)acetyl chloride. Subsequent coupling with amino acids (e.g., lysine) under basic conditions yields intermediates like 2-(2-(5-fluoro-1H-indol-1-yl)acetoamide) acetic acid . Validation employs FT-IR, NMR, and LC-MS to confirm structural integrity and purity. For example, FT-IR spectra (4000–400 cm⁻¹) verify carbonyl and indole ring vibrations, while ¹H/¹³C-NMR confirms substitution patterns .

Advanced: How can nickel ferrite nanoparticles enhance the synthesis of derivatives?

Methodological Answer:
Nickel ferrite nanoparticles (NiFe₂O₄) act as magnetically recoverable catalysts in multicomponent reactions (MCRs). For synthesizing 4-arylbenzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one derivatives, NiFe₂O₄ accelerates condensation between 2-(2-(5-fluoro-1H-indol-1-yl)acetoamide) acetic acid, aromatic aldehydes, and acetic anhydride under reflux. Benefits include:

  • Efficiency: Reaction times reduced by 30–50% compared to traditional methods.
  • Reusability: Nanoparticles retain catalytic activity for ≥5 cycles.
  • Yield Improvement: Yields increase by 15–20% due to high surface area and spinel structure enhancing molecular interactions .

Basic: What spectroscopic methods are critical for characterizing this compound?

Methodological Answer:

  • FT-IR and FT-Raman Spectroscopy: Identifies vibrational modes of the oxoacetic acid moiety (C=O stretch at ~1700 cm⁻¹) and indole ring (N-H bend at ~1550 cm⁻¹). Discrepancies between experimental and DFT-calculated frequencies (using B3LYP/6-311++G(d,p)) validate conformational stability .
  • NMR Spectroscopy: ¹H-NMR confirms fluorine-induced deshielding (δ 7.2–7.8 ppm for aromatic protons), while ¹³C-NMR resolves carbonyl carbons (δ ~170 ppm) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies (e.g., anticancer vs. neuroprotective activities) arise from:

  • Substituent Effects: Fluorine position (e.g., 5-fluoro vs. 6-methyl) alters electronic properties and binding affinity.
  • Assay Variability: Cell-based vs. enzymatic assays (e.g., neuroprotection in HT-22 cells vs. HIV-1 integrase inhibition) require standardized protocols .
  • Structural Modifications: Methyl ester derivatives (e.g., methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate) exhibit different bioavailability compared to free acids .

Basic: What are the key crystal structural features of this compound?

Methodological Answer:
X-ray crystallography reveals:

  • Planarity: The indole ring and oxoacetic acid group are coplanar (torsion angle <5°), facilitating π-π stacking in protein binding.
  • Hydrogen Bonding: Carboxylic acid protons form intermolecular H-bonds (O···H distances ~1.8 Å), stabilizing crystal packing .

Advanced: How do computational methods predict electronic properties for pharmacological applications?

Methodological Answer:
Density Functional Theory (DFT) at B3LYP/6-311++G(d,p) level calculates:

  • Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps (~4.5 eV) correlate with redox stability. Lower gaps in derivatives (e.g., 3.9 eV for methyl esters) suggest enhanced reactivity .
  • Electrostatic Potential (ESP): Negative potential localized on the oxoacetate group explains its role as a hydrogen bond acceptor in enzyme inhibition .

Advanced: What strategies optimize yield in large-scale synthesis?

Methodological Answer:

  • Solvent Selection: Dichloromethane minimizes side reactions vs. polar aprotic solvents.
  • Temperature Control: Maintaining 0–5°C during acetylation prevents indole ring decomposition .
  • Purification: Recrystallization from DMF/acetic acid (1:3 v/v) achieves >99% purity .

Basic: How is stability assessed under varying pH conditions?

Methodological Answer:

  • UV-Vis Spectroscopy: Absorbance at λ_max = 280 nm (indole π→π* transition) monitored over 24 hours. Stability decreases at pH >8 due to deprotonation of the carboxylic acid group.
  • HPLC-MS: Degradation products (e.g., decarboxylated indole) quantified using C18 columns and 0.1% formic acid/acetonitrile gradients .

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